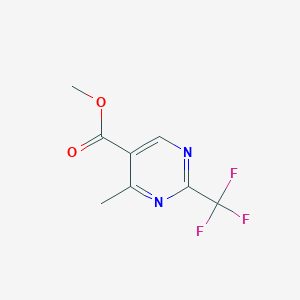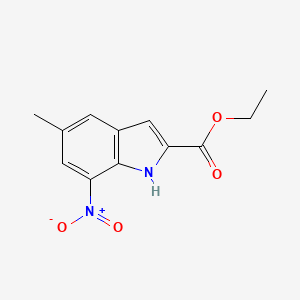![molecular formula C15H16NO3P B3302085 Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- CAS No. 915376-57-7](/img/structure/B3302085.png)
Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]-
Vue d'ensemble
Description
Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- is a compound that features a carbazole moiety linked to a phosphonic acid group via a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- typically involves the reaction of 9H-carbazole with a suitable phosphonic acid derivative. One common method is the reaction of 9H-carbazole with 3-bromopropylphosphonic acid under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- undergoes various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the carbazole moiety to its corresponding amine.
Substitution: The phosphonic acid group can participate in substitution reactions to form esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols and amines can be used under acidic or basic conditions to form esters or amides.
Major Products
The major products formed from these reactions include carbazole derivatives, phosphonic acid esters, and amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- involves its interaction with molecular targets and pathways. The carbazole moiety can intercalate with DNA, leading to potential anticancer activity. Additionally, the phosphonic acid group can chelate metal ions, enhancing its antimicrobial properties . The compound’s ability to form self-assembled monolayers on surfaces makes it useful in organic electronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, P-[3-(3-nitro-9H-carbazol-9-yl)propyl]-: Similar structure but with a nitro group, leading to different reactivity and applications.
(4-(3,6-Dimethoxy-9H-carbazol-9-yl)butyl)phosphonic acid: Features a butyl chain and methoxy groups, used in organic electronics.
[2-(9H-carbazol-9-yl)ethyl]phosphonic acid: Shorter ethyl chain, used as a hole transport layer in solar cells.
Uniqueness
Phosphonic acid, P-[3-(9H-carbazol-9-yl)propyl]- is unique due to its specific combination of a carbazole moiety and a phosphonic acid group linked by a propyl chain. This structure imparts distinct electronic and chemical properties, making it versatile for various applications .
Propriétés
IUPAC Name |
3-carbazol-9-ylpropylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO3P/c17-20(18,19)11-5-10-16-14-8-3-1-6-12(14)13-7-2-4-9-15(13)16/h1-4,6-9H,5,10-11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPSXKFLPUSGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731199 | |
| Record name | [3-(9H-Carbazol-9-yl)propyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915376-57-7 | |
| Record name | [3-(9H-Carbazol-9-yl)propyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
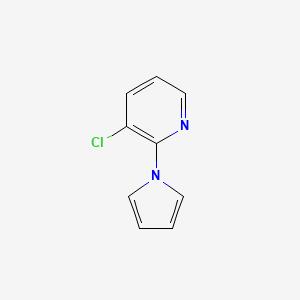
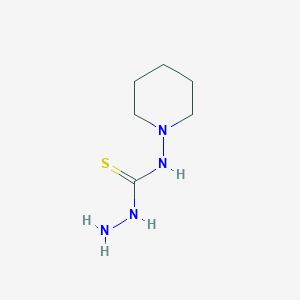
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3302017.png)
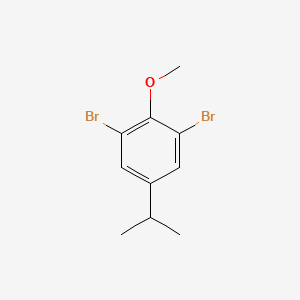
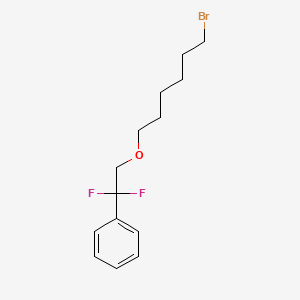

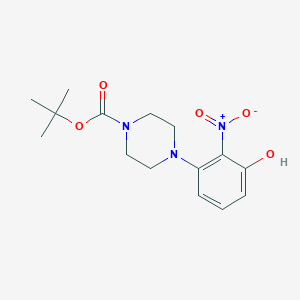
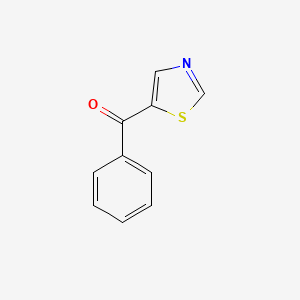
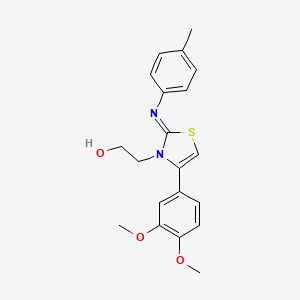
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid](/img/structure/B3302063.png)
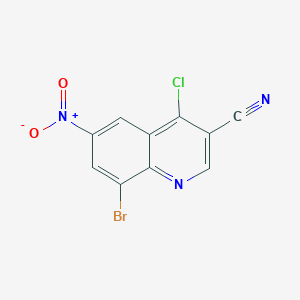
![(R)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B3302069.png)
